molecular formula C144H248N40O35S B6303680 KALA Amphipathic Peptide (H-Trp-Glu-Ala-Lys-Leu-Ala-Lys-Ala-Leu-Ala-Lys-Ala-Leu-Ala-Lys-His-Leu-Ala-Lys-Ala-Leu-Ala-Lys-Ala-Leu-Lys-Ala-Cys-Glu-Ala-OH) CAS No. 187987-64-0

KALA Amphipathic Peptide (H-Trp-Glu-Ala-Lys-Leu-Ala-Lys-Ala-Leu-Ala-Lys-Ala-Leu-Ala-Lys-His-Leu-Ala-Lys-Ala-Leu-Ala-Lys-Ala-Leu-Lys-Ala-Cys-Glu-Ala-OH)

Cat. No. B6303680
CAS RN: 187987-64-0
M. Wt: 3131.8 g/mol
InChI Key: HIRASVAJSLACPX-HDEIQLLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KALA Amphipathic Peptide is a low-molecular weight cationic amphipathic peptide . It has the ability to bind to DNA, destabilize membranes, and mediate transfection of plasmid DNA in various cell lines . This makes KALA a starting point for a family of peptides that incorporate other functions to improve DNA delivery systems .


Molecular Structure Analysis

The molecular structure of KALA Amphipathic Peptide is determined by its amino acid sequence. It forms an α-helical structure at physiological pH . The peptide is designed to have both hydrophilic and hydrophobic residues, which allows it to interact with lipid membranes .


Chemical Reactions Analysis

The chemical reactions involving KALA Amphipathic Peptide are primarily related to its interactions with DNA and cell membranes . The peptide can bind to DNA and destabilize cell membranes, facilitating the transfection of plasmid DNA into cells .

Scientific Research Applications

Gene Delivery and Immune Activation

The KALA peptide has been identified as a potent facilitator of transgene expression and immune activation when bound to the plasmid DNA-encapsulating liposomal membrane. This capability is significant in the context of bone marrow-derived dendritic cells (BMDCs), where the KALA peptide enhances both gene delivery and the immune response. A study by Miura et al. (2017) explored the minimum unit of the KALA peptide required for this activity, finding that a shortened version of the peptide, short-KALA3, retained the ability to form an α-helical structure necessary for cellular uptake and immunological activation in BMDCs. This discovery underscores the peptide's potential in enhancing gene therapy techniques by facilitating efficient delivery of genetic material into target cells and activating the immune system in a targeted manner (Miura et al., 2017).

Antimicrobial Activity

Beyond gene delivery, KALA peptides and their derivatives exhibit antimicrobial properties, making them a subject of interest in the development of new antimicrobial agents. Zhu et al. (2015) demonstrated that designing peptides with varying amphipathic properties could enhance antimicrobial potency and cell selectivity, indicating the KALA peptide's relevance in creating effective antimicrobial strategies. This is particularly critical in the era of increasing antibiotic resistance, where novel antimicrobial agents are urgently needed (Zhu et al., 2015).

Therapeutic Potential and Drug Delivery

The amphipathic nature of KALA peptides also positions them as promising candidates for therapeutic applications, including drug delivery systems. The ability of these peptides to form stable complexes with nucleic acids and facilitate their cellular uptake without inducing cytotoxicity is particularly noteworthy. Sharma et al. (2013) explored the physicochemical parameters of amphipathic peptides in enhancing the efficiency of DNA delivery, highlighting the potential of KALA peptides in non-viral gene therapy and the delivery of therapeutic molecules (Sharma et al., 2013).

Future Directions

The future directions for KALA Amphipathic Peptide research could involve further exploration of its potential uses in DNA delivery systems . Additionally, research could focus on improving the peptide’s properties, such as its stability and efficiency .

Relevant Papers Several papers have been published on KALA Amphipathic Peptide . These papers cover various aspects of the peptide, including its structure, function, and potential applications. They provide valuable insights into the peptide’s properties and potential uses.

properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxyethyl]amino]-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C144H248N40O35S/c1-73(2)61-105(177-121(195)85(19)157-128(202)97(44-28-35-55-146)170-118(192)82(16)165-139(213)108(64-76(7)8)181-134(208)101(48-32-39-59-150)172-115(189)79(13)161-132(206)103(50-52-113(185)186)174-126(200)94(152)67-91-69-154-95-42-26-25-41-93(91)95)136(210)162-80(14)116(190)168-96(43-27-34-54-145)127(201)156-87(21)123(197)179-107(63-75(5)6)138(212)164-84(18)120(194)173-102(49-33-40-60-151)135(209)183-111(68-92-70-153-72-155-92)142(216)182-109(65-77(9)10)140(214)166-83(17)119(193)171-98(45-29-36-56-147)129(203)158-86(20)122(196)178-106(62-74(3)4)137(211)163-81(15)117(191)169-99(46-30-37-57-148)130(204)159-88(22)124(198)180-110(66-78(11)12)141(215)175-100(47-31-38-58-149)131(205)160-89(23)125(199)184-112(71-220)143(217)176-104(51-53-114(187)188)133(207)167-90(24)144(218)219/h25-26,41-42,69-70,72-90,94,96-112,154,220H,27-40,43-68,71,145-152H2,1-24H3,(H,153,155)(H,156,201)(H,157,202)(H,158,203)(H,159,204)(H,160,205)(H,161,206)(H,162,210)(H,163,211)(H,164,212)(H,165,213)(H,166,214)(H,167,207)(H,168,190)(H,169,191)(H,170,192)(H,171,193)(H,172,189)(H,173,194)(H,174,200)(H,175,215)(H,176,217)(H,177,195)(H,178,196)(H,179,197)(H,180,198)(H,181,208)(H,182,216)(H,183,209)(H,184,199)(H,185,186)(H,187,188)(H,218,219)/t79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,94-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRASVAJSLACPX-HDEIQLLVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C144H248N40O35S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3131.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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